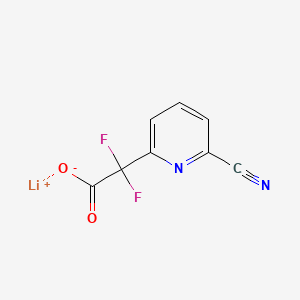
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a lithium ion coordinated with a 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate ligand, which includes a cyanopyridine moiety and difluoroacetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-cyanopyridine with difluoroacetic acid in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents include ethanol or acetonitrile, and the reaction is often performed at elevated temperatures to facilitate the formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The cyanopyridine moiety can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the difluoroacetate group can engage in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyanopyridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Condensation Agents: Aldehydes and ketones are frequently used in condensation reactions.
Oxidizing and Reducing Agents: Reagents such as hydrogen peroxide or sodium borohydride may be employed for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted pyridine derivatives, while condensation reactions can produce various heterocyclic compounds.
科学研究应用
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the cyanopyridine and difluoroacetate groups contribute to its reactivity and binding affinity. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
Lithium 2-(6-cyanopyridin-2-yl)acetate: Similar structure but lacks the difluoro groups.
Sodium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with sodium instead of lithium.
Potassium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with potassium instead of lithium.
Uniqueness
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is unique due to the presence of both lithium and difluoro groups, which impart distinct chemical and physical properties. The lithium ion enhances its reactivity and potential biological activities, while the difluoro groups contribute to its stability and binding interactions.
属性
分子式 |
C8H3F2LiN2O2 |
|---|---|
分子量 |
204.1 g/mol |
IUPAC 名称 |
lithium;2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H4F2N2O2.Li/c9-8(10,7(13)14)6-3-1-2-5(4-11)12-6;/h1-3H,(H,13,14);/q;+1/p-1 |
InChI 键 |
CCDATPGZLLPSRZ-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC(=NC(=C1)C(C(=O)[O-])(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


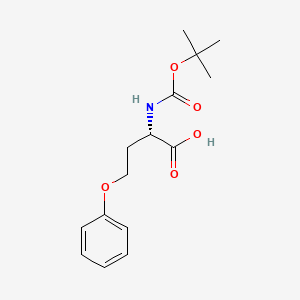

![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
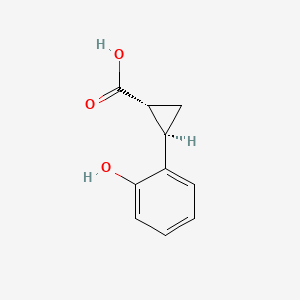
![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
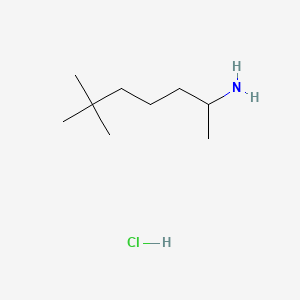
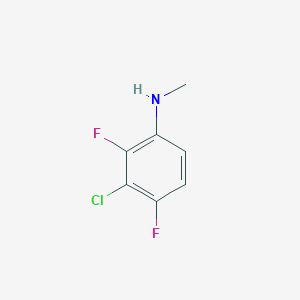
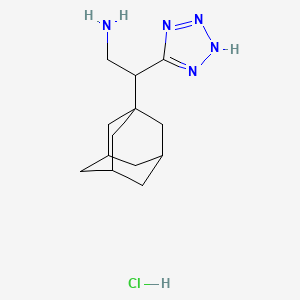
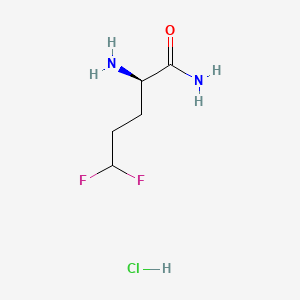
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
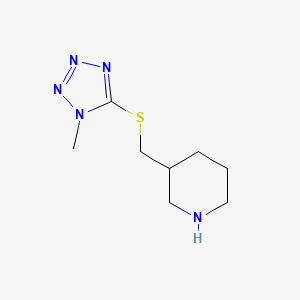
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
